3-Bromo-4-ethoxybenzene-1-sulfonyl chloride
Overview
Description
3-Bromo-4-ethoxybenzene-1-sulfonyl chloride, also known as BEBSCl, is a compound with the molecular formula C8H8BrClO3S and a molecular weight of 299.57 . It is commonly used in research .
Synthesis Analysis
The synthesis of this compound involves the use of 1-bromo-2-ethoxybenzene-1-sulfonyl chloride (intermediate V.1) in acetone, under a nitrogen atmosphere. N-methylpiperazine and triethylamine are successively added to this solution. The reaction mixture is stirred at room temperature for 3 hours and then evaporated under vacuum to dryness. The dry residue is dissolved in dichloromethane and the resulting solution is washed first with a 1 M sodium hydroxide aqueous solution, and then with water. The organic phase is dried over anhydrous sodium sulfate and evaporated under vacuum to dryness .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrClO3S/c1-2-13-8-4-3-6 (5-7 (8)9)14 (10,11)12/h3-5H,2H2,1H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Enzyme Inhibition and In Silico Studies
A study by Riaz (2020) utilized a similar compound, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, synthesized through a reaction involving a bromobenzenesulfonyl chloride derivative. These compounds were evaluated for their enzyme inhibitory potential, specifically against acetylcholinesterase (AChE) and α-glucosidase, showing significant inhibitory activities. This highlights the potential application of related compounds in enzyme inhibition studies (Riaz, 2020).
Catalysis in Organic Synthesis
Zare et al. (2012) discussed the application of related sulfonyl chloride compounds as catalysts in organic synthesis. They explored the use of Bronsted acidic ionic liquids involving sulfonyl chloride for the synthesis of various organic compounds, including β-acetamido ketones and xanthenes. This research indicates the usefulness of sulfonyl chloride derivatives in facilitating different types of organic reactions (Zare et al., 2012).
Surfactant Studies
A study by Li (2008) explored the effects of various surfactants, including compounds related to 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride, on oxidative stress and cholinesterase activity in planarians. While not directly involving the specific compound, this research demonstrates the broader applications of sulfonyl chloride derivatives in studying biological activities and toxicities of surfactants (Li, 2008).
Electrophilic Substitution Reactions
Winstein et al. (1958) investigated the participation of methoxyl groups in solvolytic substitution reactions, including the study of methoxy-1-alkyl bromobenzene-sulfonates. This research provides insight into the mechanistic aspects of electrophilic substitution reactions, which is relevant to understanding the chemical behavior of compounds like this compound (Winstein et al., 1958).
Sensor Development
Sheikh et al. (2016) developed sensors based on bis-sulfonamides for detecting heavy metal ions, utilizing molecules synthesized from sulfonyl chlorides. This indicates the potential application of this compound in the development of chemical sensors, particularly for environmental monitoring and detection of heavy metals (Sheikh et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Sulfonyl chlorides are generally known to react with amines, alcohols, and phenols to form sulfonamides, sulfonic esters, and sulfonic acids respectively .
Mode of Action
3-Bromo-4-ethoxybenzene-1-sulfonyl chloride likely undergoes electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound’s potential to form sulfonamides, sulfonic esters, and sulfonic acids suggests it could influence a variety of biochemical processes, depending on the specific targets it interacts with .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biochemical pathways and targets it interacts with . Given its potential to form various derivatives, it could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could influence the action, efficacy, and stability of this compound . For instance, its reactivity with amines, alcohols, and phenols suggests that its action could be influenced by the presence and concentrations of these compounds in the environment .
Biochemical Analysis
Biochemical Properties
Benzene derivatives, such as this compound, can undergo electrophilic aromatic substitution . This reaction maintains the aromaticity of the benzene ring, which is crucial for its stability
Molecular Mechanism
It is known that benzene derivatives can form sigma-bonds with electrophiles, generating a positively charged intermediate
Properties
IUPAC Name |
3-bromo-4-ethoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO3S/c1-2-13-8-4-3-6(5-7(8)9)14(10,11)12/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYSPRCRSDOCJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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